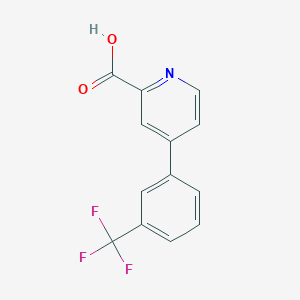

4-(3-(Trifluoromethyl)phenyl)picolinic acid

Descripción general

Descripción

4-(3-(Trifluoromethyl)phenyl)picolinic acid is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Métodos De Preparación

One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the coupling process.

Análisis De Reacciones Químicas

4-(3-(Trifluoromethyl)phenyl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups under appropriate conditions . Additionally, the picolinic acid moiety can undergo decarboxylation reactions, leading to the formation of different products. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound 4-(3-(Trifluoromethyl)phenyl)picolinic acid features a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for various applications in medicinal chemistry and materials science.

Chemistry

- Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules, which can be utilized in various chemical reactions, including coupling reactions and substitutions.

- Catalysis : The compound is investigated for its role as a ligand in coordination chemistry, contributing to the development of new catalysts with improved efficiency and selectivity.

Biology

- Biological Activity : This compound has been studied for its potential biological activities, particularly as an enzyme inhibitor or receptor modulator. Its interactions with specific enzymes can lead to significant effects on metabolic pathways and signal transduction.

- Herbicidal Properties : Research indicates that this compound exhibits herbicidal activity by acting as a synthetic auxin, influencing plant growth and development. Studies have shown that trifluoromethyl-substituted compounds often demonstrate enhanced herbicidal effects compared to their non-fluorinated counterparts.

Medicine

- Therapeutic Potential : The compound is being explored for its potential as a therapeutic agent in drug development. Its ability to modulate enzyme activity positions it as a candidate for treating various diseases, including cancer .

- Drug Design : The structural characteristics of this compound allow for the design of derivatives that may interact with specific biological targets, enhancing their efficacy against certain conditions.

Synthesis of this compound

The synthesis typically involves multiple steps:

- Starting Materials : The synthesis begins with commercially available precursors such as 4-(Trifluoromethyl)benzaldehyde and picolinic acid.

- Reaction Conditions : Commonly, reactions are conducted using bases like potassium carbonate in solvents such as dimethylformamide (DMF), followed by heating to promote the formation of the desired product.

Case Study 1: Herbicidal Activity

A study investigated the herbicidal properties of this compound against various weed species. Results indicated that the compound significantly inhibited growth at low concentrations, suggesting its potential use as an environmentally friendly herbicide.

Case Study 2: Enzyme Inhibition

Research focused on the interaction of this compound with specific enzymes involved in cancer progression. Molecular docking studies revealed strong binding affinities, indicating that it could serve as a lead compound for developing new cancer therapeutics.

Mecanismo De Acción

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)picolinic acid involves its interaction with molecular targets, such as zinc finger proteins. The compound can bind to these proteins, altering their structure and disrupting their function . This disruption can inhibit the replication of certain viruses and modulate immune responses. The trifluoromethyl group plays a crucial role in enhancing the binding affinity of the compound to its targets, thereby increasing its efficacy.

Comparación Con Compuestos Similares

4-(3-(Trifluoromethyl)phenyl)picolinic acid can be compared to other compounds containing the trifluoromethyl group, such as trifluoromethylsilane and trifluoromethanesulfonyl chloride . These compounds share similar electron-withdrawing properties, but this compound is unique due to the presence of the picolinic acid moiety, which imparts additional reactivity and biological activity. Other similar compounds include 3-(Trifluoromethyl)pyridine-2-carboxylic acid and 3,5-difluoropyridine-2-carboxylic acid, which also exhibit unique chemical and biological properties .

Actividad Biológica

4-(3-(Trifluoromethyl)phenyl)picolinic acid (TFP) is a compound that has recently attracted attention for its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of TFP, including its mechanisms of action, pharmacokinetics, and applications in various fields.

Chemical Structure and Properties

TFP features a trifluoromethyl group attached to a phenyl ring, which is further linked to a picolinic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological interactions.

Target Interaction

The primary biological target of TFP is the auxin-signaling F-box protein 5 (AFB5) . This protein plays a crucial role in various cellular processes, including hormone signaling and protein degradation. TFP interacts with AFB5 by docking onto its receptor, thereby inhibiting its function.

Biochemical Pathways

The binding of TFP to AFB5 leads to alterations in cellular pathways that are vital for normal plant growth and development. Specifically, TFP's action can affect viral replication processes within certain cellular environments.

Pharmacokinetics

TFP exhibits favorable pharmacokinetic properties, allowing it to be absorbed and distributed effectively within biological systems. Its ability to bind to AFB5 suggests that it can reach its target efficiently, although the exact pharmacokinetic profile requires further investigation.

Anticancer Properties

Research indicates that TFP may possess anticancer properties , as it has been shown to inhibit the growth of certain cancer cell lines. This activity is likely linked to its interaction with AFB5, which may disrupt critical signaling pathways involved in tumor growth.

Herbicidal Activity

TFP has also been studied for its herbicidal properties . Its efficacy varies depending on plant species and environmental conditions, suggesting that it could be developed as a selective herbicide in agricultural applications.

In Vitro Studies

In vitro studies have demonstrated that TFP can inhibit cell proliferation in various cancer cell lines. For instance, one study reported significant reductions in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the trifluoromethyl group can enhance the biological activity of related compounds. For example, compounds with similar structures but different substituents exhibited varying degrees of potency against TRPV1 receptors, suggesting that fine-tuning the chemical structure could optimize therapeutic effects .

Table: Summary of Biological Activities of TFP

Propiedades

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-17-11(7-9)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAMIBNVECEDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.